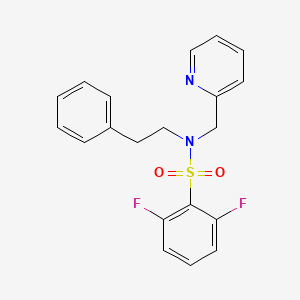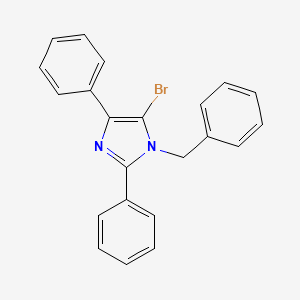![molecular formula C21H29NO3S B15132753 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a pentyloxy group and a sulfonyl azepane moiety
Méthodes De Préparation
The synthesis of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the naphthalene derivative. The pentyloxy group is introduced through an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the formation of the azepane ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane can be compared to other naphthalene derivatives and sulfonyl-containing compounds:
Similar Compounds: Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, N-{(Z)-imino[4-(pentyloxy)naphthalen-1-yl]methyl}-N-pentylpentan-1-aminium chloride.
Uniqueness: The presence of both a pentyloxy group and a sulfonyl azepane moiety in a single molecule makes it unique, providing a combination of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C21H29NO3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
1-(4-pentoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C21H29NO3S/c1-2-3-10-17-25-20-13-14-21(19-12-7-6-11-18(19)20)26(23,24)22-15-8-4-5-9-16-22/h6-7,11-14H,2-5,8-10,15-17H2,1H3 |
Clé InChI |
MHAUDCSEJUIFKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)
![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)
![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)



![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)

![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)
